REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][C:3]=1[NH:9][CH:10]=[C:11]([C:17]([O:19]CC)=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13].CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>>[F:1][C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[C:4]2[C:3]=1[NH:9][CH:10]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:17]2=[O:19] |f:1.2|
|
Name
|
Diethyl 2-((2-fluoro-4-iodophenylamino)methylene)malonate
|
Quantity
|
13.45 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)I)NC=C(C(=O)OCC)C(=O)OCC
|
Name
|
Intermediate 10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)I)NC=C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
while stirring at 90° C. for 4-5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
was slowly quenched with saturated sodium carbonate solution (500 ml) at 10° C.
|
Type
|
CUSTOM
|
Details
|
to form a clumpy brownish-yellow solid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water (300 ml)
|
Type
|
CUSTOM
|
Details
|
The collected solid was dried under vacuum at 50° C. for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
resulting in 10.7 g (90%) of light tan solid
|
Reaction Time |
4.5 (± 0.5) d |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=C2C(C(=CNC12)C(=O)OCC)=O)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |